molecular formula C5H7Br B027030 5-Bromo-1-pentyne CAS No. 28077-72-7

5-Bromo-1-pentyne

Cat. No. B027030
CAS RN: 28077-72-7
M. Wt: 147.01 g/mol
InChI Key: KEKBNXAJNJSILY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1-pentyne and its derivatives involves base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives under mildly basic conditions, demonstrating its synthetic versatility (Grandjean, Pale, & Chuche, 1992). Another approach involves the synthesis of 5-bromopenta-2,4-diynenitrile (BrC5N) from commercially available compounds, showcasing the compound's potential as a precursor for π-conjugated scaffolds (Kerisit et al., 2019).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-pentyne derivatives has been explored through various analytical techniques. For instance, the crystal structure of poly(5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne) was determined by X-ray diffraction, revealing a smectic hexagonal structure with significant electroconductivity properties (Kuroda et al., 2002).

Chemical Reactions and Properties

5-Bromo-1-pentyne undergoes various chemical reactions, including base-catalyzed cycloisomerization to efficiently synthesize 3-cyano-4,5-dihydro-1H-pyrroles, highlighting its reactivity and utility in organic synthesis (Meng et al., 2014). Additionally, its reaction with secondary amines and simple terminal alkynes in the presence of copper and palladium catalysts offers access to polyfunctional carbon-rich scaffolds (Kerisit et al., 2019).

Physical Properties Analysis

Research into the physical properties of 5-Bromo-1-pentyne and related compounds provides insights into their behavior and potential applications. For example, the crystal structure and electroconductivity of sheared liquid-crystalline polyacetylene derivatives, such as poly(5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne), reveal their potential in electronic applications due to high anisotropy in electroconductivity (Kuroda et al., 2002).

Chemical Properties Analysis

The chemical properties of 5-Bromo-1-pentyne, including its reactivity in base-catalyzed cycloisomerization and its ability to form stable butadiynamines or enynenitriles depending on the amine reactant, underscore its utility in synthesizing a wide range of organic compounds (Meng et al., 2014); (Kerisit et al., 2019).

Scientific Research Applications

  • It is used for synthesizing 2-alkoxy-1-ethynylcyclopropanes for the anellation of bicyclo[3.3.0]octane fragments onto cycloalkenes (Militzer et al., 1993).
  • It plays a role in the novel synthesis of a 1,4-dienic macrolide pheromone of Cucujid grain beetles (Pawar et al., 1993).
  • It is used in the synthesis of aliphatic dienals like 4,7-Decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal (Ward & Dorp, 2010).
  • It's utilized in creating (Z)-2-benzylidene-tetrahydrofuran, a selective ligand for intramolecular hydroalkoxylation and hydroamination of alkynes (Pouy et al., 2012).
  • 5-Bromo-1-pentyne is involved in the synthesis of 2-silanorcaranes and its derivatives (Rosenberg & Zuckerman, 1971).
  • Its transformation into homologous α-bromo polyenals, precursors of α-bromo polyenol ethers, is notable (Soullez et al., 1997).

properties

IUPAC Name

5-bromopent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBNXAJNJSILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477846
Record name 1-Bromo-4-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-pentyne

CAS RN

28077-72-7
Record name 1-Bromo-4-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopent-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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